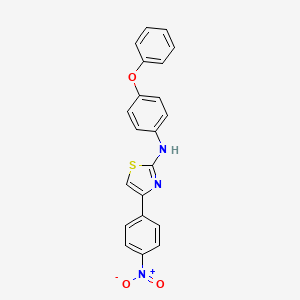![molecular formula C16H14Cl2N6O2 B11531904 N~1~-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11531904.png)
N~1~-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a tetrazole ring, a dichlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the dichlorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of significant interest. Researchers investigate its mechanism of action, efficacy, and safety in various medical applications, including as a potential treatment for certain diseases.
Industry
In the industrial sector, (1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and compounds with dichlorophenyl and methoxyphenyl groups. Examples include:
- 2,4-Dichlorophenyl tetrazole
- 3-Methoxyphenyl tetrazole
- Dichloroaniline derivatives
Uniqueness
What sets (1E)-N1-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N6O2 |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C16H14Cl2N6O2/c1-25-15-6-10(8-20-24-16(19)21-22-23-24)2-5-14(15)26-9-11-3-4-12(17)7-13(11)18/h2-8H,9H2,1H3,(H2,19,21,23)/b20-8+ |
InChI Key |
MMNKRGOIZMAMBY-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B11531828.png)
![4-{4-[(1E)-1-{(2E)-[1-(2,4-difluorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11531837.png)
![6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11531852.png)

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11531867.png)
![N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide](/img/structure/B11531873.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11531875.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11531876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531879.png)
![N',N''-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]](/img/structure/B11531882.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11531885.png)
![Morpholine, 4-[(3-benzyloxy-4-methoxyphenyl)thioxomethyl]-](/img/structure/B11531890.png)
![Methyl 4-{2-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11531891.png)
![2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11531903.png)
